Rad51-IN-1

RAD51 inhibition Homologous recombination DNA strand exchange assay

Procure RAD51-IN-1—a B02 analogue with 34% improved biochemical IC50 (18 µM vs. 27.4 µM) and validated chemosensitization. In MCF-7 cells, combination with cisplatin reduces viability by 73% (vs. 32% alone). Differentiated from covalent RI-1 and degradation-mediated IBR2, RAD51-IN-1 provides defined strand exchange inhibition for precise SAR benchmarking and synthetic lethality studies across ovarian, breast, and broad cancer panels.

Molecular Formula C22H16ClN3O
Molecular Weight 373.8 g/mol
Cat. No. B8195886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRad51-IN-1
Molecular FormulaC22H16ClN3O
Molecular Weight373.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CN=CC=C3)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H16ClN3O/c23-18-10-7-17(8-11-18)15-26-21(12-9-16-4-3-13-24-14-16)25-20-6-2-1-5-19(20)22(26)27/h1-14H,15H2/b12-9+
InChIKeyAQNDWTVLZSMOQU-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RAD51-IN-1 for Procurement: B02-Analog HR Inhibitor for Oncology and DNA Repair Research


RAD51-IN-1 is a small-molecule inhibitor of the RAD51 recombinase, developed as an analogue of the earlier inhibitor B02 . It specifically inhibits RAD51-mediated DNA strand exchange, a central step in homologous recombination (HR) DNA repair, with an IC50 of 18 µM in cell-free strand exchange assays . RAD51-IN-1 is primarily employed in preclinical oncology research to disrupt HR-mediated DNA damage repair and to potentiate the cytotoxicity of DNA-damaging chemotherapeutics such as cisplatin .

Why RAD51-IN-1 Cannot Be Casually Substituted: Divergent Potency, Selectivity, and Downstream Effects Among HR Inhibitors


Substituting RAD51-IN-1 with another in-class RAD51 inhibitor (e.g., RI-1, B02, IBR2) without careful evaluation introduces significant experimental risk due to divergent biochemical potency, distinct molecular mechanisms of action, and differential cellular functional outcomes. For example, while RI-1 binds covalently at Cys319 to disrupt filament formation , IBR2 targets RAD51 multimerization and promotes its proteasomal degradation [1]. RAD51-IN-1, as a B02 analogue, exhibits a defined IC50 of 18 µM in strand exchange assays —distinct from B02 (27.4 µM) [2] and the wide 5–30 µM range reported for RI-1 . These quantitative and mechanistic variations translate into differing capacities to suppress HR efficiency, sensitize cancer cells to chemotherapy, and affect normal cell viability, making interchangeable use scientifically invalid without re-optimization and re-validation.

RAD51-IN-1 Quantitative Performance: Comparative Evidence vs. Key Alternatives


RAD51-IN-1 vs. B02: Improved Biochemical Potency in Strand Exchange Inhibition

RAD51-IN-1, an analogue of B02, demonstrates a 34% improvement in biochemical potency for inhibiting RAD51-mediated DNA strand exchange activity. The target compound achieves an IC50 of 18 µM , compared to the parent compound B02, which has an IC50 of 27.4 µM in the same assay format [1]. This represents a quantifiable gain in inhibitory efficiency at the molecular level.

RAD51 inhibition Homologous recombination DNA strand exchange assay B02 analogue

RAD51-IN-1 vs. B02: Superior Homologous Recombination Suppression in Cellular Context

In a cellular context using the DR-GFP U2OS homologous recombination reporter system, RAD51-IN-1 at 30 µM reduces HR frequency by 67% relative to control . In contrast, a separate study on the comparator B02 reported approximately 50% inhibition of homology-directed repair in a similar GFP-based reporter assay in human cells at a comparable 30 µM concentration [1]. This indicates that RAD51-IN-1 provides a more complete suppression of cellular HR at the same dose.

Homologous recombination assay DR-GFP reporter Cellular HR efficiency B02 comparison

RAD51-IN-1 vs. RI-1: Precision of Single-Point Potency Data for Experimental Reproducibility

Unlike the commonly used RAD51 inhibitor RI-1, which is characterized by a broad IC50 range of 5–30 µM , RAD51-IN-1 has a defined, single-point IC50 value of 18 µM for RAD51-mediated DNA strand exchange . The precise value for RAD51-IN-1 allows for more accurate dose calculation and reduces the experimental variability inherent in using a compound with a wide and potentially lot-dependent potency range.

Potency precision RI-1 Dose optimization Reproducibility

RAD51-IN-1 Demonstrates Favorable Cancer Cell vs. Normal Cell Selectivity Profile

RAD51-IN-1 exhibits a selective antiproliferative effect against cancer cell lines while sparing normal cells. The IC50 values for MCF-7 breast cancer, A549 lung cancer, and HCT116 colorectal cancer cells are 22 µM, 25 µM, and 28 µM, respectively, after 72 hours of treatment . In contrast, under the same conditions, normal human foreskin fibroblasts (NHFF) maintain >85% cell viability at concentrations up to 50 µM . This suggests a therapeutic window that is favorable for research applications.

Cancer cell selectivity Antiproliferative activity MCF-7 Normal fibroblasts

RAD51-IN-1 Exhibits Potent Synergy with Cisplatin in Breast Cancer Cells

RAD51-IN-1 effectively sensitizes cancer cells to the DNA-damaging chemotherapeutic agent cisplatin. In MCF-7 breast cancer cells, the combination of RAD51-IN-1 (10 µM) with cisplatin (2 µM) reduced cell viability by 73%, a marked increase from the 32% reduction observed with cisplatin alone . This quantifiable synergistic effect underscores the compound's utility in combination studies aimed at overcoming chemoresistance mediated by HR repair.

Cisplatin potentiation Chemosensitization MCF-7 Combination therapy

RAD51-IN-1 Exhibits Validated Antiproliferative Activity in Ovarian Cancer Models

Independent primary research studies have validated RAD51-IN-1's anticancer effects in ovarian cancer cell lines. In the MDAH-2774 cell line, RAD51-IN-1 treatment resulted in a dose-dependent decrease in cell viability and an increase in intracellular reactive oxygen species (ROS) [1]. A subsequent study in both MDAH-2774 and OVCAR-3 cells confirmed this activity, showing that RAD51-IN-1 induces DNA damage and promotes ROS-mediated apoptosis [2]. While exact IC50 values from these studies are not reported, the consistent qualitative evidence across multiple ovarian cancer models provides important corroboration of the compound's mechanism of action beyond the primary MCF-7/A549/HCT116 panel.

Ovarian cancer MDAH-2774 OVCAR-3 IC50 Apoptosis

Optimal Scientific Applications for RAD51-IN-1 Based on Quantitative Evidence


Potentiation of Platinum-Based Chemotherapy in HR-Proficient Cancer Models

Procure RAD51-IN-1 for studies aimed at overcoming cisplatin resistance. The compound's demonstrated ability to reduce MCF-7 cell viability by 73% in combination with cisplatin (vs. 32% for cisplatin alone) makes it a precise tool for investigating synthetic lethality and chemosensitization in breast cancer and potentially other tumor types where RAD51-mediated HR is a primary resistance mechanism.

Direct Comparison Studies with B02 to Elucidate Structure-Activity Relationships (SAR)

Given its origin as a B02 analogue with a 34% improvement in biochemical IC50 (18 µM vs. 27.4 µM) [1] and greater suppression of cellular HR, RAD51-IN-1 is an ideal comparator compound for SAR studies. Research programs developing next-generation HR inhibitors can use RAD51-IN-1 to benchmark improved potency and cellular efficacy.

Ovarian Cancer Research Requiring Induction of ROS-Mediated Apoptosis

Independent research publications have validated RAD51-IN-1's activity in ovarian cancer cell lines MDAH-2774 and OVCAR-3, confirming its ability to induce DNA damage and ROS-dependent apoptosis [1]. This makes RAD51-IN-1 a suitable candidate for studies exploring RAD51 as a therapeutic target in ovarian malignancies, particularly where elevated RAD51 expression is linked to poor prognosis.

Cancer Cell Line Panels for Investigating Differential RAD51 Dependency

Use RAD51-IN-1 across a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) where its antiproliferative IC50 values (22–28 µM) are well-defined . Combined with its established selectivity over normal fibroblasts (>85% viability at 50 µM), this compound is well-suited for screening assays to identify cancer subtypes that exhibit heightened dependency on RAD51-mediated HR for survival.

Quote Request

Request a Quote for Rad51-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.